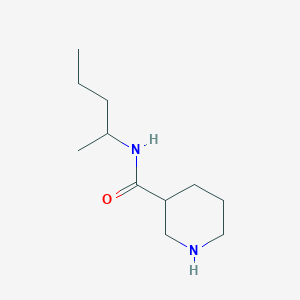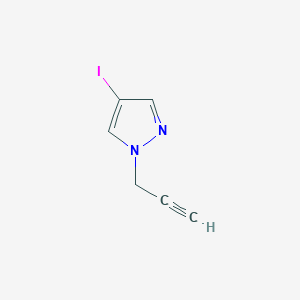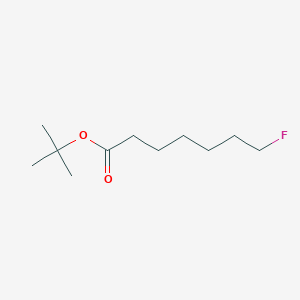![molecular formula C12H9BrF3N3O B13326065 2-Bromo-9-(2,3,4-trifluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine](/img/structure/B13326065.png)
2-Bromo-9-(2,3,4-trifluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-9-(2,3,4-trifluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine is a complex organic compound that belongs to the class of triazolo-oxazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-9-(2,3,4-trifluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The initial step involves the formation of the triazole ring through the reaction of hydrazine hydrate with an appropriate nitrile compound under reflux conditions in ethanol.
Oxazepine Ring Formation: The triazole intermediate is then reacted with an appropriate bromo compound to form the oxazepine ring.
Industrial Production Methods
For large-scale industrial production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction conditions precisely. The use of solvents and reagents is carefully managed to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-9-(2,3,4-trifluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its electronic properties and biological activity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different pharmacological properties and applications .
Scientific Research Applications
2-Bromo-9-(2,3,4-trifluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and Alzheimer’s disease.
Biological Studies: It is used in biological studies to understand its effects on cellular processes and its interactions with various biological targets.
Chemical Research: The compound serves as a valuable intermediate in the synthesis of other complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 2-Bromo-9-(2,3,4-trifluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various signaling pathways. For example, it has been shown to inhibit c-Met kinase, which plays a crucial role in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds share a similar triazole ring structure and have been studied for their anti-tumor activity.
[1,2,4]Triazolo[4,3-b][1,2,4,5]Tetrazine-Based Compounds: These compounds are known for their energetic properties and are used in the development of energetic materials.
Uniqueness
2-Bromo-9-(2,3,4-trifluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine is unique due to its specific substitution pattern and the presence of the trifluorophenyl group, which imparts distinct electronic and steric properties. These features contribute to its unique biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C12H9BrF3N3O |
|---|---|
Molecular Weight |
348.12 g/mol |
IUPAC Name |
2-bromo-9-(2,3,4-trifluorophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-c][1,4]oxazepine |
InChI |
InChI=1S/C12H9BrF3N3O/c13-12-17-11-10(20-5-1-4-19(11)18-12)6-2-3-7(14)9(16)8(6)15/h2-3,10H,1,4-5H2 |
InChI Key |
ZLCDKNYMJNHIHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC(=N2)Br)C(OC1)C3=C(C(=C(C=C3)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-3-[2-(2-methylpropyl)cyclopropyl]-1H-pyrazol-5-amine](/img/structure/B13325994.png)
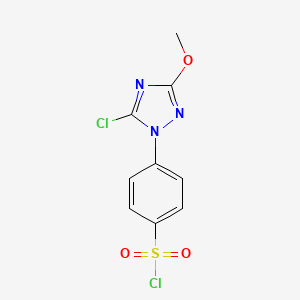
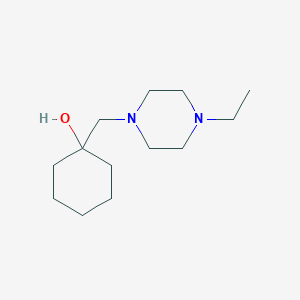
![7-(difluoromethyl)-2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13325999.png)
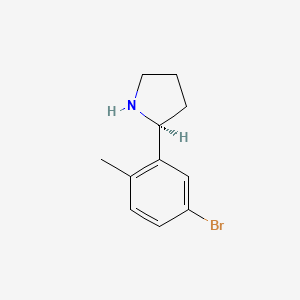
![1-(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B13326008.png)
![6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13326012.png)
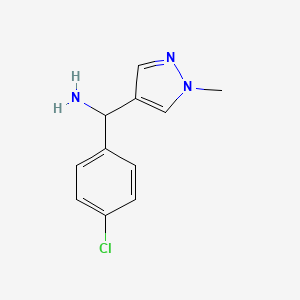
![(5-Bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridin-2-yl)boronic acid](/img/structure/B13326029.png)
![tert-butyl N-[2-(3-bromopyridin-2-yl)ethyl]carbamate](/img/structure/B13326054.png)
